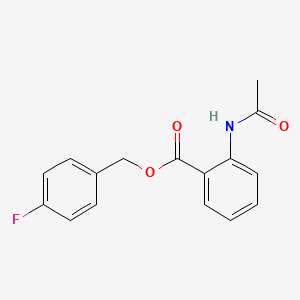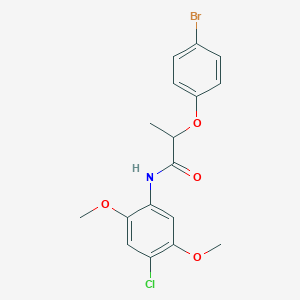![molecular formula C24H22N2O4S B4111638 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B4111638.png)
3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide
Descripción general
Descripción
3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as MNTX, is a small molecule inhibitor of the TrkA receptor, which is involved in the growth and survival of nerve cells. MNTX has been shown to have potential in the treatment of various diseases, including cancer, pain, and neurodegenerative disorders.
Mecanismo De Acción
3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide works by blocking the TrkA receptor, which is involved in the growth and survival of nerve cells. TrkA is overexpressed in various types of cancer cells, and its inhibition by 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide leads to the inhibition of cancer cell growth and survival. In pain conditions, TrkA is involved in pain signaling, and its inhibition by 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide leads to the reduction of pain. In neurodegenerative disorders, TrkA is involved in the survival of nerve cells, and its inhibition by 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide leads to neuroprotection.
Biochemical and Physiological Effects
3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide inhibits cell growth and survival by blocking the TrkA receptor. In pain conditions, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide reduces pain by blocking the TrkA receptor, which is involved in pain signaling. In neurodegenerative disorders, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide provides neuroprotection by blocking the TrkA receptor, which is involved in the survival of nerve cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has several advantages for lab experiments, including its specificity for the TrkA receptor and its potential therapeutic applications in cancer, pain, and neurodegenerative disorders. However, the synthesis of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide is a complex process that requires specialized equipment and expertise, which can limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide. In cancer research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies could be developed for various types of cancer, including those that are resistant to current treatments. In pain research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies could be developed for chronic pain conditions that are currently difficult to treat. In neurodegenerative disorder research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies could be developed for neurodegenerative disorders that currently have no effective treatments. Additionally, further research could be conducted to better understand the mechanism of action of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been extensively studied for its potential therapeutic applications. In cancer research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been shown to inhibit the growth and survival of cancer cells by blocking the TrkA receptor. This has led to the development of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
In pain research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been shown to have analgesic properties by blocking the TrkA receptor, which is involved in pain signaling. This has led to the development of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies for chronic pain conditions, such as neuropathic pain and fibromyalgia.
In neurodegenerative disorder research, 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide has been shown to have neuroprotective properties by blocking the TrkA receptor, which is involved in the survival of nerve cells. This has led to the development of 3-(4-methoxyphenoxy)-N-{4-[(2-naphthyloxy)methyl]-1,3-thiazol-2-yl}propanamide-based therapies for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)-N-[4-(naphthalen-2-yloxymethyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-28-20-8-10-21(11-9-20)29-13-12-23(27)26-24-25-19(16-31-24)15-30-22-7-6-17-4-2-3-5-18(17)14-22/h2-11,14,16H,12-13,15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUHGANXXPOCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4111557.png)



![2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4111574.png)

![N-{3-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B4111587.png)
![N-[4-(benzyloxy)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4111595.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4111602.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4111619.png)
![N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4111622.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4111629.png)
![methyl 5-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4111634.png)